![molecular formula C12H12Cl3N3O2S B4797049 2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B4797049.png)
2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide
Overview
Description
2,4,5-Trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three chlorine atoms and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines under acidic conditions.
Chlorination: The benzene ring is chlorinated using chlorine gas or other chlorinating agents to introduce the chlorine atoms at the 2, 4, and 5 positions.
Sulfonamide Formation: The final step involves the reaction of the chlorinated benzene derivative with the pyrazole moiety in the presence of a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonamide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized products may include sulfoxides or sulfones.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis products include sulfonic acids and amines.
Scientific Research Applications
2,4,5-Trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with antimicrobial or anticancer properties.
Biological Research: It is used in biological assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The chlorine atoms and pyrazole moiety contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide: Similar structure with a chlorine atom at the 6-position instead of the 5-position.
2,4-Dichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide: Lacks one chlorine atom compared to the target compound.
N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide: Lacks all chlorine atoms on the benzene ring.
Uniqueness
2,4,5-Trichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide is unique due to the specific arrangement of chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of the pyrazole moiety further enhances its potential as a versatile intermediate in chemical synthesis and pharmaceutical development.
Properties
IUPAC Name |
2,4,5-trichloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3N3O2S/c1-7-3-8(17-18(7)2)6-16-21(19,20)12-5-10(14)9(13)4-11(12)15/h3-5,16H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGRWBFAARSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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